molecular formula C8H6Cl2O2 B1594428 2,4-Dichlorophenyl acetate CAS No. 6341-97-5

2,4-Dichlorophenyl acetate

Cat. No. B1594428
CAS RN: 6341-97-5
M. Wt: 205.03 g/mol
InChI Key: KGXUYVOKSRCTEK-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl acetate is a chemical compound with the CAS Number: 6341-97-5 . It has a molecular weight of 205.04 and a molecular formula of C8H6Cl2O2 . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenyl acetate consists of an acetate group attached to a phenyl ring, which is substituted with two chlorine atoms at the 2nd and 4th positions . The average mass of the molecule is 205.038 Da, and the monoisotopic mass is 203.974487 Da .


Physical And Chemical Properties Analysis

2,4-Dichlorophenyl acetate is a liquid or solid or semi-solid or lump substance . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 .

Scientific Research Applications

Soil Remediation

2,4-Dichlorophenyl acetate shows potential in soil remediation. A study demonstrated that acetate can significantly enhance the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in soil, which could be a novel approach for treating 2,4-D polluted soils (Yang et al., 2017).

Wastewater Treatment

Research on advanced oxidation processes for wastewater treatment identified 2,4-Dichlorophenyl acetate as a transient product during the mineralization of 2,4-D by Fe3+ catalyzed hydrogen peroxide (Sun & Pignatello, 1993).

Sensor Technology

A microfluidic sensor has been developed for the detection of 2,4-dichlorophenol, a component related to 2,4-Dichlorophenyl acetate. This sensor offers real-time detection with high specificity and sensitivity, useful in monitoring water supplies for chlorophenols (Ho, Nguyen, & Yang, 2019).

Herbicide and Plant Growth Regulation

Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and evaluated as potential herbicides and plant growth regulators. These new formulations exhibited higher biological activity compared to currently used herbicides (Pernak et al., 2013).

Impact on Soil Microbial Populations

Long-term applications of 2,4-dichlorophenoxyl acetate (2,4-D) in agricultural fields have been shown to affect soil microbial populations and biochemical processes. The study found reductions in fungal, bacterial, and actinomycete populations, as well as changes in soil microbial respiration and nutrient cycling (Rai, 1992).

Photodegradation Studies

Photodegradation of 2,4-D in water has been studied, with 2,4-dichlorophenyl acetate identifiedas one of the intermediate products. These findings have implications for understanding the environmental fate of 2,4-D and related compounds under various conditions (Climent & Miranda, 1997).

Anaerobic Degradation

The degradation of 2,4-dichlorophenol in methanogenic systems, which relates to compounds like 2,4-Dichlorophenyl acetate, has been researched. This study revealed that certain concentrations of 2,4-dichlorophenol do not significantly inhibit methanogenic cultures and can be effectively removed in these systems (Jain, Bhattacharya, & Uberoi, 1994).

Scientometric Analysis of Toxicity Studies

A scientometric review provided insights into the characteristics of 2,4-D toxicity and mutagenicity. This research helps understand the global trends and gaps in the study of 2,4-D, including compounds like 2,4-Dichlorophenyl acetate (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmaceutical Applications

A large-scale preparation method for 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate was developed, indicating its potential use in pharmaceutical applications, specifically in resin anchorage for amino acids (Rene & Badet, 1994).

Environmental Degradation Pathways

The sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments was studied, which helps in understanding the environmental pathways and degradation mechanisms of related compounds like 2,4-Dichlorophenyl acetate (Zhang & Wiegel, 1990).

Kinetics of Chemical Reactions

The kinetics of rearrangement of 2,4-dichlorophenyl-(1H-1,2,4-triazol-1-ylmethyl)ketone enol acetate were explored, providing valuable data for chemical synthesis processes involving 2,4-Dichlorophenyl acetate (Krimer et al., 1992).

Removal from Aqueous Solutions

A study evaluated the removal of 2,4-dichlorophenol from aqueous solutions using microwave-assisted nanoscale zero-valent copper activated persulfate, which may have implications for removing related compounds like 2,4-Dichlorophenyl acetate from environmentalwaters (Ghorbanian et al., 2019).

Carcinogenic Outcomes and Mechanisms

A systematic review explored carcinogenic outcomes and potential mechanisms from exposure to 2,4-D, which could be relevant to understanding the effects of related compounds like 2,4-Dichlorophenyl acetate. The review evaluated epidemiological, toxicological, and pharmacokinetic studies to assess the association between exposure to 2,4-D and certain cancers (Stackelberg, 2013).

Adsorption Kinetics and Isotherm Analysis

The adsorption behavior of 2,4-dichlorophenoxyl acetic acid on various soil components was analyzed under different conditions. This research provides insights into how 2,4-Dichlorophenyl acetate might interact with and be retained in soil environments (Ololade et al., 2015).

Safety And Hazards

2,4-Dichlorophenyl acetate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

As for future directions, 2,4-Dichlorophenyl acetate could be explored further in research for its potential applications. Given its chemical structure, it might be interesting to investigate its reactivity with different reagents and under various conditions. Additionally, its potential biological activities could be explored further, given the known antimicrobial properties of dichlorophen compounds .

properties

IUPAC Name

(2,4-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXUYVOKSRCTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872276
Record name 2,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenyl acetate

CAS RN

6341-97-5
Record name Phenol, 2,4-dichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorophenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROPHENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
L Meunier, E Gauvin, P Boule - Pest Management Science …, 2002 - Wiley Online Library
Aqueous solutions of dichlorprop were irradiated under different conditions of pH, wavelength and oxygenation. The photochemical behaviour was found to be complex and many …
Number of citations: 16 onlinelibrary.wiley.com
XM Hao, CS Gu, WD Song, JW Liu - Acta Crystallographica Section …, 2008 - scripts.iucr.org
In the mononuclear title complex, [Mg(C12H8N2)(H2O)4](C8H5Cl2O2)2, each MgII ion is hexacoordinated by two N atoms from a 1,10-phenanthroline ligand [Mg—N = 2.233 (2) Å] and …
Number of citations: 8 scripts.iucr.org
MJ Climent, MA Miranda - Journal of Agricultural and Food …, 1997 - ACS Publications
We have examined the photochemical transformations of dichlorprop (1) and 2-naphthoxyacetic acid (2) in aqueous solution, by means of combined GC−MS and GC−FTIR analysis. …
Number of citations: 28 pubs.acs.org
K Tsuchiya, Y Shibasaki, M Ueda - Macromolecules, 2003 - ACS Publications
Ordered poly(amide−thioether) (17) was prepared by tandem type polymerization of 2,4-dichlorophenyl acrylate (11), 4,4‘-thiobis(benznenthiol) (12), and 4,4‘-oxydianiline (16). The …
Number of citations: 6 pubs.acs.org
RG Clewley, GG Cross, A Fischer, GN Henderson - Tetrahedron, 1989 - Elsevier
Nitration of p-chloro-, p-fluoro-, and p-bromo-phenol or the corresponding p-halophenyl acetates at t-40 C and below gives the 4-halo-4-nitrocyclohexa-2, 5-dienones in addition to the 4-…
Number of citations: 27 www.sciencedirect.com
J Mathew, AW Elzerman - Analytical Letters, 1981 - Taylor & Francis
A gas chromatographic method for the determination of trace amounts of some chloro- and nitrophenols is reported. Direct acetylation of chloro- and nitrophenols is carried out by …
Number of citations: 21 www.tandfonline.com
J Olejniczak, J Staniewski, J Szymanowski - Analytica chimica acta, 2003 - Elsevier
Extraction of selected phenol acetyl derivatives and polycyclic aromatic hydrocarbons in open tubular capillary columns was studied. It was found that open tubular extraction enables to …
Number of citations: 11 www.sciencedirect.com
JLP Pavón, AMC Ferreira, MEF Laespada… - … of Chromatography A, 2009 - Elsevier
In the present work we propose the combined use of a derivatization reaction within the vial of a headspace sampler with a programmed temperature vaporizer (PTV) inlet in the solvent …
Number of citations: 44 www.sciencedirect.com
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
SB-216763 is a novel, potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor with an IC 50 value of 34nM. [ 11 C]SB-216763 (3-(2,4-dichlorophenyl)-4-(1-[ 11 C]methyl-1H-…
Number of citations: 38 www.sciencedirect.com
DS Tarbell, JW Wilson - Journal of the American Chemical Society, 1942 - ACS Publications
A study of the condensation oftetraphenylcyclopentadienone with certain cyclic 1, 3-diene systems has shown that tetraphenylcyclopenta-dienone reacts with cyclopentadiene to form …
Number of citations: 21 pubs.acs.org

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